molecular formula C24H18ClFN2O2S B2499229 3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894569-97-2

3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2499229
CAS No.: 894569-97-2
M. Wt: 452.93
InChI Key: FJHIONDNNNLIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C24H18ClFN2O2S and its molecular weight is 452.93. The purity is usually 95%.
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Biological Activity

The compound 3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds and features a complex structure that includes an indole moiety and a thiazolidine ring. The presence of chlorine and fluorine substituents may influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties . It has been evaluated against various bacterial strains and fungi:

  • Bacterial Activity : The compound demonstrated potent antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values ranged from 16 to 25 µM , which are competitive with established antibiotics like ciprofloxacin .
  • Fungal Activity : It also exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
Microorganism MIC (µM) Comparison Standard
Staphylococcus aureus16Ciprofloxacin
Escherichia coli20Vancomycin
Pseudomonas aeruginosa25Methicillin
Candida albicans18N/A
Aspergillus niger22N/A

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cytotoxicity : The compound was tested against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. It exhibited selective cytotoxicity with IC50 values indicating significant inhibition of cancer cell growth .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. The presence of the thiazolidine ring may enhance its interaction with cellular targets involved in cancer progression .

Case Studies

Several case studies have documented the effects of this compound in various biological settings:

  • Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound outperformed traditional antibiotics in specific strains, highlighting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Evaluation : Research involving multiple cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding, indicating early stages of apoptosis .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2S/c1-15-6-11-18(12-20(15)25)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(26)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHIONDNNNLIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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